6-Chloro-2,5-dimethyl-1H-benzo[d]imidazole
Overview
Description
6-Chloro-2,5-dimethyl-1H-benzo[d]imidazole, commonly referred to as 6-CDI, is an organic compound with a wide range of applications in synthetic organic chemistry, biochemistry, and pharmacology. 6-CDI is a versatile platform for the synthesis of a variety of compounds, including drugs, natural products, and other complex molecules.
Scientific Research Applications
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Pharmaceutical Applications
- Imidazole is a core component of many drugs due to its broad range of chemical and biological properties .
- Imidazole derivatives show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- There are commercially available drugs containing the 1,3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
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Chemical Synthesis
- Imidazole and its derivatives are key components to functional molecules that are used in a variety of everyday applications .
- Recent advances have been made in the regiocontrolled synthesis of substituted imidazoles .
- An emphasis has been placed on the bonds constructed during the formation of the imidazole .
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Microbiological Activity
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Anti-Inflammatory Applications
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Antiparasitic Applications
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Antimalarial Applications
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Antitubercular Applications
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Antimicrobial Activity
- 1H-benzo[d]imidazole derivatives have been tested for in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity .
- These compounds have potential to be tested as drugs, given their antimicrobial activity and the ability to cross the blood-brain barrier .
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Potential in Overcoming Antimicrobial Resistance (AMR)
properties
IUPAC Name |
5-chloro-2,6-dimethyl-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2/c1-5-3-8-9(4-7(5)10)12-6(2)11-8/h3-4H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIYFYTRPWDXBDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)N=C(N2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80443355 | |
Record name | 5-Chloro-2,6-dimethyl-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80443355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2,5-dimethyl-1H-benzo[d]imidazole | |
CAS RN |
221548-24-9 | |
Record name | 5-Chloro-2,6-dimethyl-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80443355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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